REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10]1[N:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[C:13]([C:20]([OH:22])=O)=[CH:12][N:11]=1.C(N1[CH2:30][CH2:29][O:28][CH2:27][CH2:26]1)C.[NH2:31][CH2:32][CH:33]1CCCCO1.O.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC>CN(C)C=O>[O:28]1[CH2:27][CH2:26][CH:33]([CH2:32][NH:31][C:20]([C:13]2[C:14]([C:16]([F:17])([F:19])[F:18])=[N:15][C:10]([NH:9][C:3]3[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=3[Cl:1])=[N:11][CH:12]=2)=[O:22])[CH2:30][CH2:29]1 |f:3.4,5.6|
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Name
|
|
Quantity
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86 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=CC(=C1)Cl)NC1=NC=C(C(=N1)C(F)(F)F)C(=O)O
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Name
|
|
Quantity
|
93 mL
|
Type
|
reactant
|
Smiles
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C(C)N1CCOCC1
|
Name
|
|
Quantity
|
29.5 g
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Type
|
reactant
|
Smiles
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NCC1OCCCC1
|
Name
|
|
Quantity
|
51.5 g
|
Type
|
reactant
|
Smiles
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O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
56.2 g
|
Type
|
reactant
|
Smiles
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Cl.CN(CCCN=C=NCC)C
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Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Type
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CUSTOM
|
Details
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The solution was stirred for 24 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Dimethylformamide was partially removed (approx 650 ml) under reduced pressure and 5% sodium bicarbonate solution
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Type
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ADDITION
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Details
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added (3×500 ml
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Type
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ADDITION
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Details
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added portionwise
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Type
|
STIRRING
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Details
|
The mixture was stirred with overhead
|
Type
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STIRRING
|
Details
|
stirring for 3 h
|
Duration
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3 h
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Type
|
FILTRATION
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Details
|
the resulting solid filtered onto a sinter
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Type
|
WASH
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Details
|
The solid was washed with 5% sodium bicarbonate (4×400 ml) and water (3×400 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over sodium hydroxide in vacuo at 50° C.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)CNC(=O)C=1C(=NC(=NC1)NC1=C(C=C(C=C1)Cl)Cl)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 109.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |